REACTION_SMILES
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[CH2:22]([N:23]([CH2:24][CH3:25])[CH2:26][CH3:27])[CH3:28].[Cl:10][CH:11]([Cl:12])[c:13]1[n:14]([CH3:15])[n:16][cH:17][cH:18]1.[Cl:1][CH:2]([c:3]1[n:4][n:5]([CH3:8])[cH:6][cH:7]1)[Cl:9].[FH:19].[FH:20].[FH:21].[Na+:30].[OH-:29]>>[CH:2]([c:3]1[n:4][n:5]([CH3:8])[cH:6][cH:7]1)([F:19])[F:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1nccc1C(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1ccc(C(Cl)Cl)n1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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F
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[OH-]
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Name
|
|
Type
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product
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Smiles
|
Cn1ccc(C(F)F)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |